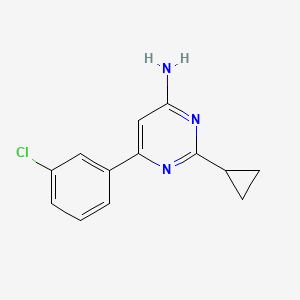
6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine
Vue d'ensemble
Description
The compound “6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of appropriate precursors to form the pyrimidine ring, followed by substitution reactions to introduce the 3-chlorophenyl and cyclopropyl groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3. The 3-chlorophenyl and cyclopropyl groups would be attached at positions 6 and 2 of the pyrimidine ring, respectively .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. These might include electrophilic and nucleophilic substitution reactions, as well as reactions at the nitrogen atoms of the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It would likely be a solid at room temperature, and its solubility would depend on the exact nature of the substituents .Applications De Recherche Scientifique
Anticonvulsant and Antinociceptive Activity
This compound has been synthesized as part of a new series of derivatives with potential anticonvulsant and antinociceptive activities . These activities are crucial in the treatment of epilepsy and pain management. The compound’s efficacy can be evaluated in acute models of epilepsy, such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. Additionally, its analgesic properties can be assessed in models of tonic pain, like the formalin test.
Interaction with Neuronal Channels
The compound has shown promise in interacting with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . This interaction is significant for understanding the molecular mechanism of action for anticonvulsant drugs and could lead to the development of new treatments for neuropathic pain.
Neurotoxicity and Hepatotoxicity Assessment
It is essential to evaluate the neurotoxic and hepatotoxic properties of new compounds. The compound has been tested for these properties and showed no significant cytotoxic effect . This makes it a safer option for further development in clinical applications.
Synthetic Cathinones Analogue
While not directly related to the exact compound, its structural analogues have been studied as synthetic cathinones . These studies are important in the field of forensic medicine and drug abuse, providing insights into the psychoactive properties and potential risks associated with these substances.
Crystallography and Spectroscopy
The compound’s structure and properties can be analyzed using techniques like X-ray crystallography and NMR spectroscopy . These methods are fundamental in the identification and characterization of new psychoactive substances, aiding in the understanding of their interactions at the molecular level.
Drug Design and Development
The compound’s interaction with various receptors and channels suggests its potential in the design and development of new drugs. Its affinity for GABA A and TRPV1 receptors, as well as its anticonvulsant and analgesic activities, make it a valuable candidate for creating more effective and targeted medications .
Mécanisme D'action
The mechanism of action of this compound is not clear without further information. If it has biological activity, it could interact with various enzymes or receptors in the body. The presence of the pyrimidine ring might suggest interaction with biological molecules that recognize or are affected by pyrimidines .
Orientations Futures
Propriétés
IUPAC Name |
6-(3-chlorophenyl)-2-cyclopropylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3/c14-10-3-1-2-9(6-10)11-7-12(15)17-13(16-11)8-4-5-8/h1-3,6-8H,4-5H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMANZYLZXULKSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



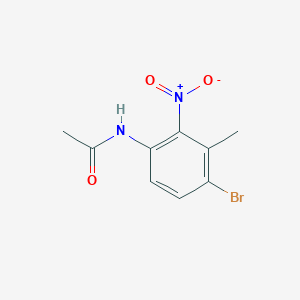
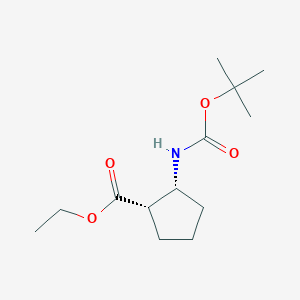
![Methyl 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoate](/img/structure/B1464637.png)

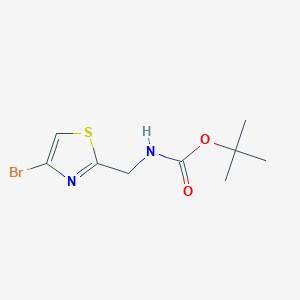


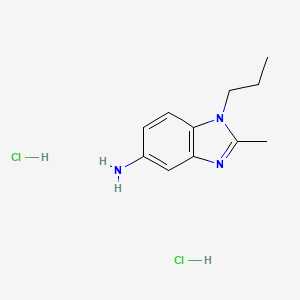
![2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1464649.png)


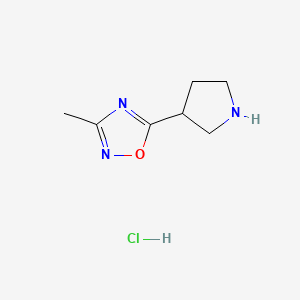

![1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride](/img/structure/B1464657.png)